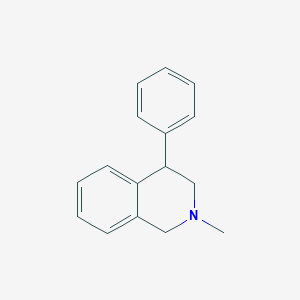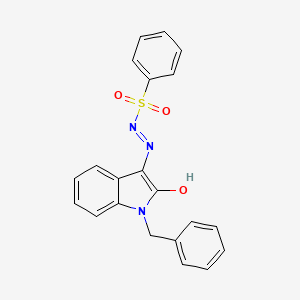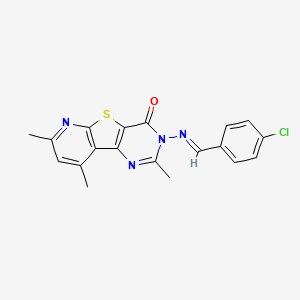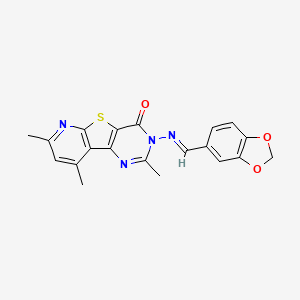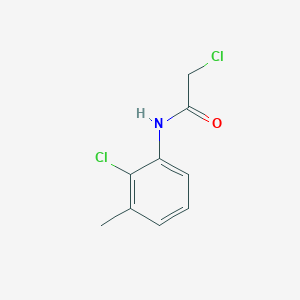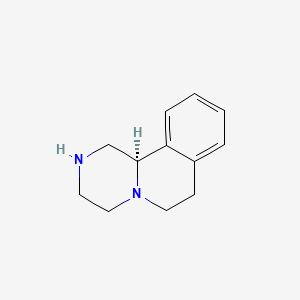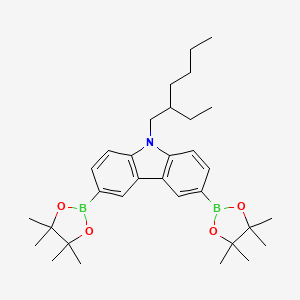
9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, donor-acceptor copolymers composed of different electron-donor units and electron-acceptor units have been synthesized by Suzuki coupling in a high-boiling solvent .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a carbazole group, two ethylhexyl groups, and two dioxaborolan-2-yl groups .Scientific Research Applications
Photonic Materials
This compound is used in the development of donor-acceptor copolymers for photonic applications. These copolymers exhibit good thermal and oxidation stability and are used in light-emitting devices (LEDs) with efficient red emission and low onset voltages . The intense red photoluminescence (PL) observed in both solutions and films indicates its potential for use in advanced photonic devices.
Organic Solar Cells
The compound serves as a building block for components in organic solar cells (OSCs) . It’s particularly valuable in the synthesis of small molecules that contribute to the power conversion efficiency (PCE) of OSCs. The compound’s role in donor-acceptor bulk heterojunction OSCs is crucial for enhancing PCE .
Semiconducting Polymers
As part of semiconducting polymers, this compound is extensively studied for its potential in electronic applications. It’s used in semiconducting polymers that form the basis for devices like field-effect transistors, sensors, and electrochromic devices .
Electroluminescence
The electroluminescent properties of this compound make it suitable for use in devices that require red emission . It’s used to study the relationship between molecular weight and properties, which is essential for designing efficient electroluminescent materials .
Photovoltaic Devices
In photovoltaic devices, this compound is used to improve the light absorption and charge transport properties. Its role in the development of new materials for photovoltaic devices is significant, contributing to the overall efficiency and performance .
Polymer Synthesis
The compound is involved in the synthesis of polymers with specific properties, such as high thermal stability and oxidation resistance . These polymers are then used in various applications, including flexible electronics .
Mechanism of Action
Target of Action
The compound “9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is a type of donor-acceptor (D-A) copolymer . It is primarily used in the field of photonics and electronic applications . The primary targets of this compound are the electron-donor (D) units and electron-acceptor (A) units .
Mode of Action
This compound interacts with its targets through a process known as Suzuki coupling . This is a type of chemical reaction, where the compound is synthesized in a high-boiling solvent . The interaction results in the formation of copolymers with different electron-donor (D) units .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to photonic and electronic applications . The compound’s interaction with its targets leads to changes in the photophysical, electrochemical, and electroluminescence properties .
Pharmacokinetics
It is known that the compound exhibits very good thermal and oxidation stability . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the compound’s action is the production of intense red photoluminescence (PL) in both solutions and films . The PL efficiencies are higher for certain types of copolymers . The compound’s action also leads to the formation of light-emitting devices with efficient red emission and low onset voltages .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For example, the compound is synthesized in a high-boiling solvent, suggesting that high temperatures may be required for its action . Additionally, the compound’s action can lead to aggregate formation in the solid state, indicating that the physical state of the environment can influence its efficacy .
properties
IUPAC Name |
9-(2-ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47B2NO4/c1-11-13-14-22(12-2)21-35-27-17-15-23(33-36-29(3,4)30(5,6)37-33)19-25(27)26-20-24(16-18-28(26)35)34-38-31(7,8)32(9,10)39-34/h15-20,22H,11-14,21H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIDPIRTFOJNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47B2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737909 | |
| Record name | 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
CAS RN |
448955-87-1 | |
| Record name | 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)
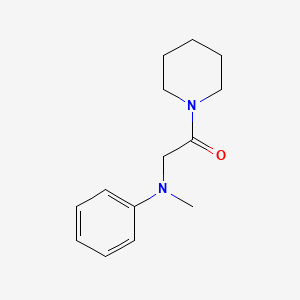
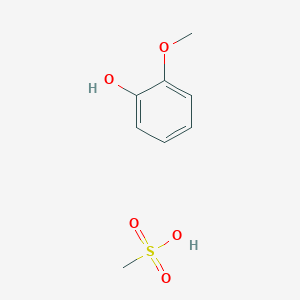
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)


